molecular formula C12H12Cl2O2 B8450979 Methyl 4-(3,4-dichlorophenyl)-4-pentenoate

Methyl 4-(3,4-dichlorophenyl)-4-pentenoate

Cat. No. B8450979
M. Wt: 259.12 g/mol
InChI Key: BMVVALALBSWSGC-UHFFFAOYSA-N
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Patent
US06159967

Procedure details

330 mg (0.92 mmole) of methyltriphenylphosphonium bromide and 105 mg (0.94 mmole) of potassium t-butoxide were suspended in 4 ml of dried benzene, and the mixture was stirred under a stream of nitrogen at room temperature for 4 hours. A solution prepared by dissolving 200 mg of methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate [prepared as described in step (a) above] in 1 ml of benzene was added to the reaction mixture, and the mixture was then stirred for 18 hours. At the end of this time, the reaction mixture was filtered through a Celite (trade mark) filter aid and washed with diethyl ether. The filtrate was then concentrated by evaporation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a 23:2 by volume mixture of hexane and diethyl ether as the eluent, to give 95 mg (yield 64%) of the title compound as a pale yellow oil.
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
330 mg
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[Cl:7][C:8]1[CH:9]=[C:10]([C:15](=O)[CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19])[CH:11]=[CH:12][C:13]=1[Cl:14]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1C=CC=CC=1>[Cl:7][C:8]1[CH:9]=[C:10]([C:15](=[CH2:1])[CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19])[CH:11]=[CH:12][C:13]=1[Cl:14] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
105 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CCC(=O)OC)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
330 mg
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under a stream of nitrogen at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution prepared
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was then stirred for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
At the end of this time, the reaction mixture was filtered through a Celite (trade mark)
FILTRATION
Type
FILTRATION
Details
filter aid
WASH
Type
WASH
Details
washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and diethyl ether as the eluent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CCC(=O)OC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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